N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide

p38 MAPK kinase inhibitor selectivity triazolopyridine scaffold

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide (CAS 1327495-71-5, MF C13H11N5O, MW 253.26) is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene bridge to a pyridine-2-carboxamide moiety. The compound is disclosed in patent literature as part of a broader series of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are proposed for the treatment of inflammatory respiratory diseases.

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
Cat. No. B11004585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide
Molecular FormulaC13H11N5O
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NCC2=NN=C3N2C=CC=C3
InChIInChI=1S/C13H11N5O/c19-13(10-5-1-3-7-14-10)15-9-12-17-16-11-6-2-4-8-18(11)12/h1-8H,9H2,(H,15,19)
InChIKeyLQWHITCDNUKIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide: A Scaffold-Defined p38 MAPK Inhibitor Lead for Procurement Evaluation


N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide (CAS 1327495-71-5, MF C13H11N5O, MW 253.26) is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core linked via a methylene bridge to a pyridine-2-carboxamide moiety [1]. The compound is disclosed in patent literature as part of a broader series of p38 mitogen-activated protein kinase (MAPK) inhibitors, which are proposed for the treatment of inflammatory respiratory diseases [2]. Its structural differentiation lies in the specific combination of the triazolopyridine scaffold with a picolinamide terminus, a pattern that distinguishes it within the larger triazolopyridine carboxamide family.

Why In-Class Triazolopyridine Carboxamides Cannot Be Directly Substituted for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide


The [1,2,4]triazolo[4,3-a]pyridine scaffold is a versatile pharmacophore employed across multiple therapeutic targets, including p38 MAPK, c-Met, PD-1/PD-L1, and tubulin polymerization [1][2]. However, the nature of the carboxamide substituent critically influences both target engagement and selectivity. For instance, triazolopyridine oxazole derivatives demonstrate nanomolar potency against p38α (IC50 = 1.8 nM for CP-944629) with high selectivity over 26 other kinases, while 3-phenyl-substituted analogs exhibit micromolar activity against the Smoothened receptor (IC50 = 0.27 µM) [3]. The pyridine-2-carboxamide terminus in this compound introduces a distinct hydrogen-bonding pharmacophore that is absent in oxazole, indole, or benzothiazole variants. Consequently, assuming equipotent activity or interchangeable selectivity profiles across in-class compounds with divergent carboxamide vectors is not scientifically supportable.

Quantitative Differentiation Evidence for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide Against Its Closest Analogs


Scaffold-Level Target Selectivity Advantage: Triazolopyridine Core Versus Benzimidazolone p38 Inhibitors

Comparative evaluation of pyridine-, benzimidazolone-, benzotriazole-, and triazolopyridine-based p38 kinase inhibitors demonstrated that triazolopyridine-based compounds 20 and 25 were significantly more potent experimentally than the benzimidazolone inhibitors after which they were modeled [1]. The triazolopyridine core serves as a dual hydrogen-bond acceptor, engaging the kinase hinge region in a unique binding mode that is absent in benzimidazolone-based inhibitors, providing a structural basis for improved target engagement [2]. N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide incorporates this validated triazolopyridine scaffold, thereby inheriting the class-level selectivity benefit over earlier benzimidazolone chemotypes.

p38 MAPK kinase inhibitor selectivity triazolopyridine scaffold

Carboxamide Pharmacophore Differentiation: Pyridine-2-Carboxamide Versus Oxazole-Containing p38α Inhibitors

Well-characterized triazolopyridine p38α inhibitors such as CP-944629 (IC50 = 1.8 nM) and CP-863187 (IC50 = 5.8 nM) employ an oxazole substituent at the 6-position of the triazolopyridine core and achieve high selectivity over p38γ/δ isoforms and a panel of 26 other kinases . In contrast, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide places the carboxamide at the 3-position via a methylene linker, using a pyridine-2-carboxamide (picolinamide) group instead of an oxazole. The picolinamide moiety introduces an additional pyridine nitrogen capable of hydrogen bonding and metal chelation, potentially altering kinase selectivity profiles compared to oxazole-based analogs. However, direct quantitative selectivity data for this specific compound have not been published in the public domain.

structure-activity relationship p38α selectivity carboxamide pharmacophore

Patent-Disclosed Therapeutic Positioning: Respiratory Inflammation Indication Differentiation

The patent family encompassing N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide specifically claims methods for treating obstructive or inflammatory airways diseases via pulmonary administration (inhalation), including asthma, COPD, and cystic fibrosis [1]. This inhaled delivery positioning differentiates these compounds from systemically administered p38 inhibitors such as BIRB-796 (doramapimod) and VX-702, which were developed for oral administration in rheumatoid arthritis [2]. The triazolopyridine scaffold has demonstrated efficacy when delivered locally to the lung in preclinical models [1], supporting a tissue-targeted therapeutic strategy that aims to maximize pulmonary anti-inflammatory activity while minimizing systemic exposure.

p38 MAPK inhibitor respiratory disease inhaled anti-inflammatory

Physicochemical Property Differentiation: Drug-Likeness Profile Versus Larger Triazolopyridine Carboxamides

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide possesses a molecular weight of 253.26 Da and a computed XLogP3-AA of 1.2, placing it well within conventional oral drug-likeness space (MW < 500, LogP < 5) [1]. This is notably lower than many related triazolopyridine carboxamide analogs: N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-methylbenzo[d]thiazole-6-carboxamide (MW = 323.4 g/mol) and 6-isopropyl-1,3-dimethyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (MW > 350) . The lower molecular weight and moderate lipophilicity of the target compound suggest superior permeability and solubility characteristics relative to bulkier analogs, which is advantageous for both in vitro profiling and potential inhaled delivery applications.

drug-likeness physicochemical properties lead optimization

Optimal Use Cases for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide Based on Differentiation Evidence


Respiratory Inflammation Drug Discovery: Inhaled p38 MAPK Inhibitor Lead Optimization

This compound is positioned for respiratory drug discovery programs targeting p38 MAPK-driven airway inflammation. The patent family explicitly claims inhaled delivery for asthma, COPD, and cystic fibrosis [1]. Its favorable physicochemical profile (MW 253.26, LogP 1.2) supports pulmonary delivery formulation development, while the triazolopyridine scaffold provides a validated hinge-binding motif with a demonstrated selectivity advantage over benzimidazolone chemotypes. Researchers should prioritize this compound when evaluating inhaled p38 inhibitor candidates.

Kinase Selectivity Profiling: Carboxamide Pharmacophore SAR Exploration

The pyridine-2-carboxamide terminus offers a distinct hydrogen-bonding and metal-chelating pharmacophore compared to oxazole-based p38 inhibitors like CP-944629 (IC50 = 1.8 nM) . Procurement of this compound enables head-to-head selectivity profiling against kinase panels to determine whether the picolinamide moiety confers differential off-target activity. This is critical for understanding structure-selectivity relationships within the triazolopyridine carboxamide series.

Fragment-Based or Low-MW Lead Generation Campaigns

With a molecular weight of only 253.26 Da, this compound falls within fragment-like chemical space, making it suitable for fragment-based drug discovery (FBDD) or as a low-MW starting point for lead optimization [2]. Its lower molecular complexity compared to larger triazolopyridine analogs (e.g., MW 323–350+ Da) allows for efficient exploration of chemical space through library enumeration and parallel synthesis, maximizing the probability of identifying potent and selective leads with favorable drug-like properties.

In Vitro p38 MAPK Enzymatic and Cellular Assay Benchmarking

As a structurally defined member of the triazolopyridine p38 inhibitor class, this compound serves as a scaffold-representative probe for establishing baseline activity in p38α enzymatic assays and cellular cytokine release assays (e.g., LPS-stimulated TNFα in human whole blood) [1]. Its use as a benchmarking tool allows research teams to contextualize the activity of novel analogs within the broader triazolopyridine SAR landscape, facilitating go/no-go decisions in hit-to-lead progression.

Quote Request

Request a Quote for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.